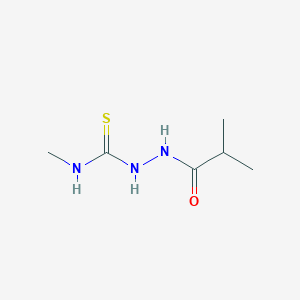
2-Isobutyryl-N-methylhydrazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isobutyryl-N-methylhydrazine-1-carbothioamide is a chemical compound with the molecular formula C6H13N3OS. It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyryl-N-methylhydrazine-1-carbothioamide typically involves the reaction of isobutyryl chloride with N-methylhydrazine, followed by the addition of carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. These methods often include custom synthesis and procurement of raw materials to meet specific requirements .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isobutyryl-N-methylhydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
2-Isobutyryl-N-methylhydrazine-1-carbothioamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Isobutyryl-N-methylhydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and proteins, influencing various biochemical processes. The compound’s effects are mediated through its binding to target molecules, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazinecarbothioamide: Shares a similar core structure but differs in its substituents.
N-methylhydrazinecarbothioamide: Another related compound with variations in its functional groups
Uniqueness
2-Isobutyryl-N-methylhydrazine-1-carbothioamide is unique due to its specific isobutyryl and N-methyl substitutions, which confer distinct chemical and biological properties. These unique features make it valuable for specialized applications in research and industry .
Propriétés
IUPAC Name |
1-methyl-3-(2-methylpropanoylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3OS/c1-4(2)5(10)8-9-6(11)7-3/h4H,1-3H3,(H,8,10)(H2,7,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIPEUWANDQQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NNC(=S)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(2,3-Dimethoxyphenyl)-1-(4,6-dimethylpyrimidin-2-YL)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B6054248.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6054249.png)
![2-[(E)-2-(2-hydroxy-3-methoxyphenyl)ethenyl]-3-(3-nitrophenyl)quinazolin-4-one](/img/structure/B6054255.png)
![N-methyl-1-(1-methylpiperidin-4-yl)-N-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]methanamine](/img/structure/B6054264.png)
![ethyl 3-{3-[(4-methoxy-2-methylphenyl)amino]-3-oxopropyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6054266.png)
![N-({1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6054271.png)
![N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-ETHOXY-2,4-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B6054277.png)
![N-[(E)-3-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B6054282.png)
![7-(cyclohexylmethyl)-2-(cyclopropylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6054288.png)
![N-[(3-cyclopentyloxyphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine](/img/structure/B6054302.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(5-quinolinylmethyl)acetamide](/img/structure/B6054306.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxane-4-carboxamide](/img/structure/B6054311.png)
![3-(4-methoxyphenyl)-4-(1-vinyl-1H-pyrazol-4-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054327.png)
![3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6054330.png)
